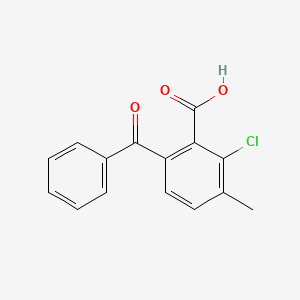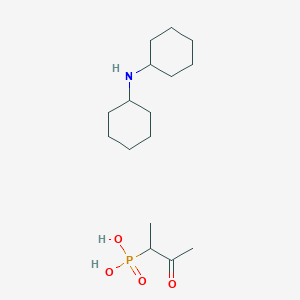
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid is a compound with the molecular formula C16H32NO4P. It is known for its unique chemical structure, which combines an amine group with a phosphonic acid group. This compound is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid typically involves the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 3-oxobutan-2-ylphosphonic acid under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical reactions under optimized conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and phosphonates.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of N-cyclohexylcyclohexanamine and 3-oxobutan-2-ylphosphonic acid, such as oxides, amines, and substituted phosphonates.
Applications De Recherche Scientifique
N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-cyclohexylcyclohexanamine; 3-oxobutan-2-ylphosphonic acid include:
- N-cyclohexylcyclohexanamine
- 3-oxobutan-2-ylphosphonic acid
- Cyclohexylamine derivatives
- Phosphonic acid derivatives
Uniqueness
What sets this compound apart from these similar compounds is its combined structure, which imparts unique chemical and physical properties. This combination allows it to participate in a broader range of reactions and applications, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
68064-35-7 |
|---|---|
Formule moléculaire |
C16H32NO4P |
Poids moléculaire |
333.40 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;3-oxobutan-2-ylphosphonic acid |
InChI |
InChI=1S/C12H23N.C4H9O4P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(5)4(2)9(6,7)8/h11-13H,1-10H2;4H,1-2H3,(H2,6,7,8) |
Clé InChI |
HINRIFSPWZKVIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)P(=O)(O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



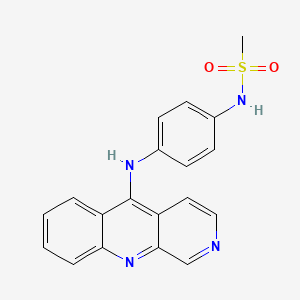

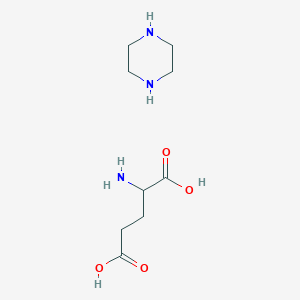

![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
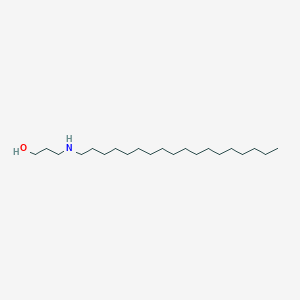

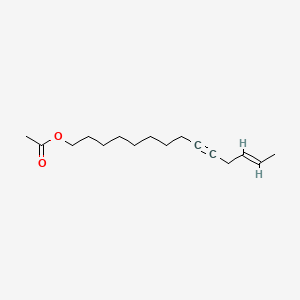



![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)
